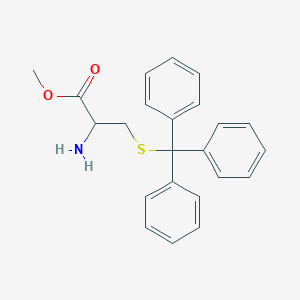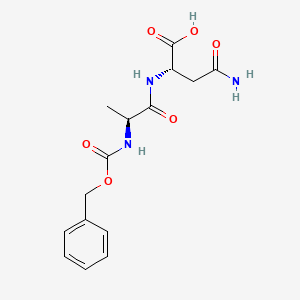
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene is a chemical compound with a complex structure. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene involves several steps. One common method includes the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions. Industrial production methods often involve the use of catalysts to increase yield and efficiency. Specific reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions. Reagents such as chlorine or nitric acid are used under controlled conditions to introduce halogen or nitro groups into the compound.
Aplicaciones Científicas De Investigación
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
6-Ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene can be compared with other similar compounds such as:
1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar core structure but lacks the ethoxy group.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-: Another naphthalene derivative with different substituents, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
6-ethoxy-4,4,8a-trimethyl-1,2,3,4a-tetrahydronaphthalene |
InChI |
InChI=1S/C15H24O/c1-5-16-12-7-10-15(4)9-6-8-14(2,3)13(15)11-12/h7,10-11,13H,5-6,8-9H2,1-4H3 |
Clave InChI |
NOUYMBIGCGFQHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2C(CCCC2(C=C1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





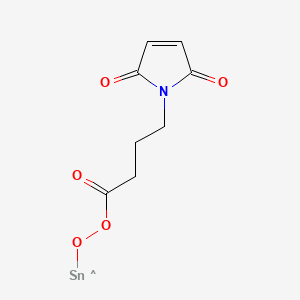


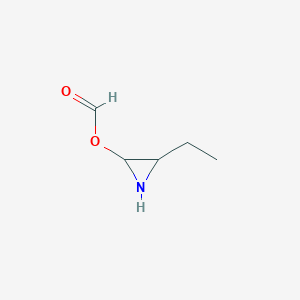
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)

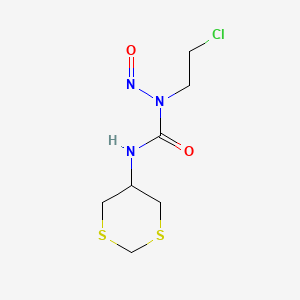
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
